![molecular formula C15H14N4O3 B15207379 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole](/img/structure/B15207379.png)
2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole
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Overview
Description
2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring substituted with dimethyl and nitro groups, linked to a phenyl-substituted oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclocondensation of hydrazine with a suitable diketone. The nitro group is introduced via nitration reactions, and the dimethyl groups are added through alkylation reactions. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .
Scientific Research Applications
2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and oxazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Uniqueness
The uniqueness of 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research .
Properties
Molecular Formula |
C15H14N4O3 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H14N4O3/c1-10-15(19(20)21)11(2)18(17-10)9-14-16-8-13(22-14)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
XOSRFCBOZNZJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC=C(O2)C3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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